
N-Bromo-2,2,3,3,3-pentafluoropropanimidoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Bromo-2,2,3,3,3-pentafluoropropanimidoyl fluoride is a chemical compound with the molecular formula C3BrF6N It is known for its unique structure, which includes a bromine atom, multiple fluorine atoms, and an imidoyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Bromo-2,2,3,3,3-pentafluoropropanimidoyl fluoride typically involves the bromination of 2,2,3,3,3-pentafluoropropanimidoyl fluoride. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as acetonitrile. The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-Bromo-2,2,3,3,3-pentafluoropropanimidoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Addition Reactions: The imidoyl fluoride group can undergo addition reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound. Solvents such as dichloromethane and acetonitrile are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can lead to the formation of N-alkyl or N-aryl derivatives, while addition reactions with alcohols can produce alkoxy derivatives .
Scientific Research Applications
N-Bromo-2,2,3,3,3-pentafluoropropanimidoyl fluoride has several scientific research applications, including:
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Bromo-2,2,3,3,3-pentafluoropropanimidoyl fluoride involves its reactivity with nucleophiles. The bromine atom and the imidoyl fluoride group are key functional groups that participate in chemical reactions. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles .
Comparison with Similar Compounds
Similar Compounds
N-Bromo-2,2,3,3,3-pentafluoropropane: Similar in structure but lacks the imidoyl fluoride group.
2,2,3,3,3-Pentafluoropropanimidoyl chloride: Similar but contains a chlorine atom instead of bromine.
N-Chloro-2,2,3,3,3-pentafluoropropanimidoyl fluoride: Contains a chlorine atom instead of bromine.
Uniqueness
N-Bromo-2,2,3,3,3-pentafluoropropanimidoyl fluoride is unique due to the presence of both bromine and fluorine atoms, as well as the imidoyl fluoride group. This combination of functional groups imparts unique reactivity and properties to the compound, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
89554-91-6 |
---|---|
Molecular Formula |
C3BrF6N |
Molecular Weight |
243.93 g/mol |
IUPAC Name |
N-bromo-2,2,3,3,3-pentafluoropropanimidoyl fluoride |
InChI |
InChI=1S/C3BrF6N/c4-11-1(5)2(6,7)3(8,9)10 |
InChI Key |
PKNIGNHUIPAVKR-UHFFFAOYSA-N |
Canonical SMILES |
C(=NBr)(C(C(F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.